2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-3-13-30(26,27)23-12-10-18-6-7-20(15-19(18)16-23)22-29(24,25)14-11-17-4-8-21(28-2)9-5-17/h4-9,15,22H,3,10-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZGYMSOOQGOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide , with the CAS number 1021039-94-0 , is a sulfonamide derivative that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 452.6 g/mol . The structure includes a tetrahydroisoquinoline backbone, which is known for various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The propylsulfonyl group is believed to enhance solubility and bioavailability, while the methoxyphenyl moiety may influence receptor binding affinity. The compound shows potential in modulating various signaling pathways by interacting with enzymes or receptors involved in cellular processes.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on related tetrahydroisoquinoline derivatives have shown their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and disruption of mitotic spindles .
Study 1: In Vitro Antitumor Activity
A study investigated the effects of a related sulfonamide compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Sulfonamide A | 5.0 | MDA-MB-231 (breast cancer) |
| Sulfonamide B | 10.0 | A549 (lung cancer) |
Study 2: In Vivo Efficacy
In a xenograft model using mice implanted with human breast cancer cells, treatment with a sulfonamide analogue resulted in significant tumor shrinkage compared to control groups. The study highlighted the potential of these compounds in cancer therapy and their favorable safety profiles .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption and distribution characteristics typical of sulfonamides. Further studies are needed to elucidate its metabolic pathways and excretion routes.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroisoquinoline core. Key steps include:
- Sulfonylation : Introduction of the propylsulfonyl group via reaction with propane sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Amide Coupling : Reaction of the sulfonylated intermediate with 2-(4-methoxyphenyl)ethanesulfonamide using coupling agents like EDC/HOBt .
- Purification : Final purification via column chromatography or preparative HPLC, monitored by TLC (Rf analysis) and confirmed by H/C NMR .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent integration (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 8.1–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z ~493.15) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In Vitro Binding Assays : Screen against neurotransmitter receptors (e.g., dopaminergic or serotonergic receptors) due to structural similarities to neuroactive tetrahydroisoquinolines .
- Enzyme Inhibition Studies : Test sulfonamide interactions with carbonic anhydrase or cyclooxygenase isoforms using fluorometric or colorimetric assays .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to assess baseline toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during sulfonylation?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, dichloromethane at 0°C minimizes sulfonic acid byproducts .
- Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) to enhance sulfonyl group activation .
- In Situ Monitoring : ReactIR or inline HPLC tracks intermediate formation, enabling real-time adjustments .
Q. How can computational methods resolve contradictions in proposed biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes. Compare binding poses with known ligands .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to validate target engagement .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro) on activity using datasets from analogs .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Test PEG-400/water (20:80) or cyclodextrin formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) on the methoxyphenyl moiety to improve bioavailability .
- Particle Size Reduction : Nano-milling or spray drying to generate amorphous solid dispersions .
Q. How should researchers address conflicting data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Metabolite Profiling : LC-MS/MS identifies active or inhibitory metabolites in plasma samples .
- Tissue Distribution Studies : Radiolabel the compound (e.g., H) to quantify accumulation in target organs .
- Dose-Response Reevaluation : Adjust dosing regimens to account for first-pass metabolism or protein binding .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across different assay platforms?
- Methodological Answer :
- Assay Standardization : Normalize data using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
- Orthogonal Validation : Confirm activity with alternate methods (e.g., SPR vs. fluorescence polarization) .
- Statistical Meta-Analysis : Pool data from ≥3 independent labs using random-effects models to identify outliers .
Ethical and Safety Considerations
Q. What safety protocols are critical for handling this compound in early-stage research?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, fume hoods, and closed-system reactors to prevent sulfonamide exposure .
- Waste Disposal : Neutralize reaction residues with 10% sodium bicarbonate before disposal .
- Institutional Approval : Submit protocols to IACUC or biosafety committees for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
